molecular formula C6H12ClNO2 B6276432 3,6-dioxabicyclo[3.2.1]octan-1-amine hydrochloride CAS No. 2763749-91-1

3,6-dioxabicyclo[3.2.1]octan-1-amine hydrochloride

Cat. No.: B6276432
CAS No.: 2763749-91-1
M. Wt: 165.6
InChI Key:
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Description

3,6-dioxabicyclo[3.2.1]octan-1-amine hydrochloride, commonly referred to as DBOH-Cl, is an organic compound with a molecular formula of C7H14ClNO2. It is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. DBOH-Cl is widely used in scientific research due to its unique properties and its ability to react with a variety of organic compounds.

Scientific Research Applications

DBOH-Cl has a variety of applications in scientific research. It is widely used as a reagent in organic synthesis, as it is capable of reacting with a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, as it is a useful intermediate in the synthesis of various drugs. Additionally, DBOH-Cl is used in the synthesis of peptides and proteins, as it can be used to form amide bonds between amino acids. Finally, it is also used in the synthesis of polymers, as it can be used to form polyamide and polyurethane polymers.

Mechanism of Action

The mechanism of action of DBOH-Cl is not well understood. However, it is believed that the compound acts as a nucleophile, which is capable of reacting with electron-rich molecules. This reaction leads to the formation of new covalent bonds between the molecules, which is the basis for its use in organic synthesis. Additionally, DBOH-Cl is believed to act as a catalyst in certain reactions, which can speed up the reaction rate and make the reaction more efficient.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBOH-Cl are not well understood. However, it is believed that the compound may have some effect on the metabolism of certain compounds, as it can act as a catalyst in certain reactions. Additionally, DBOH-Cl is believed to have some effect on the production of certain hormones, as it can be used to form amide bonds between amino acids. Finally, it is also believed to have some effect on the production of neurotransmitters, as it can be used to form amide bonds between amino acids.

Advantages and Limitations for Lab Experiments

The advantages of using DBOH-Cl in lab experiments include its ability to react with a variety of organic compounds, its ability to form amide bonds between amino acids, and its catalytic ability. Additionally, DBOH-Cl is relatively inexpensive and easy to obtain.
The limitations of using DBOH-Cl in lab experiments include its potential toxicity, as it is a strong acid. Additionally, the compound is sensitive to light and air and must be stored in a dark, air-tight container. Finally, the compound is not soluble in water and must be dissolved in an organic solvent before use.

Future Directions

The future directions for research on DBOH-Cl include further investigation into its biochemical and physiological effects, its potential toxicity, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into its mechanism of action and its catalytic ability could lead to new and improved methods for the synthesis of organic compounds. Finally, further research into its potential applications in the synthesis of peptides and proteins could lead to new and improved methods for the synthesis of these important molecules.

Synthesis Methods

DBOH-Cl can be synthesized through a variety of methods, including the reductive alkylation of anilines. This method involves the reaction of an aniline with an alkyl halide in the presence of a reducing agent, such as sodium borohydride. The resulting product is an amine hydrochloride, which can then be converted to DBOH-Cl by addition of a suitable base. Other methods for the synthesis of DBOH-Cl include the reaction of an alkyl halide with an amine and the reaction of an alkyl halide with a primary amine hydrochloride.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-dioxabicyclo[3.2.1]octan-1-amine hydrochloride involves the reaction of 1,4-dioxane with epichlorohydrin to form 3,6-dioxabicyclo[3.2.1]octane. This compound is then reacted with ammonia to form 3,6-dioxabicyclo[3.2.1]octan-1-amine, which is subsequently reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1,4-dioxane", "Epichlorohydrin", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "1. 1,4-dioxane is reacted with epichlorohydrin in the presence of a base catalyst to form 3,6-dioxabicyclo[3.2.1]octane.", "2. 3,6-dioxabicyclo[3.2.1]octane is reacted with ammonia in the presence of a solvent to form 3,6-dioxabicyclo[3.2.1]octan-1-amine.", "3. 3,6-dioxabicyclo[3.2.1]octan-1-amine is reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

2763749-91-1

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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